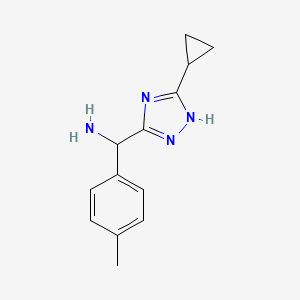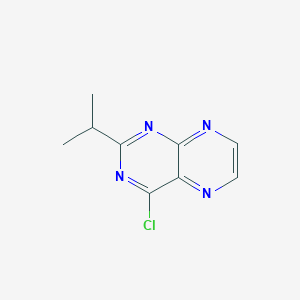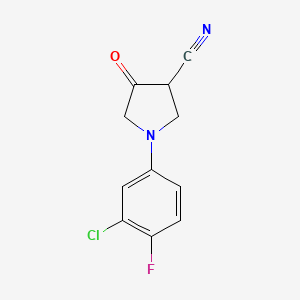
4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives It is characterized by the presence of bromine, chlorine, and a methoxyethyl group attached to a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide typically involves the following steps:
Bromination and Chlorination: The furan ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 4 and 5 positions, respectively.
Amidation: The resulting bromochlorofuran is then reacted with 2-methoxyethylamine to form the carboxamide group.
The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furan derivative with similar structural features.
2-Bromo-4-methoxyacetophenone: A compound with a bromine and methoxy group, but different core structure.
Uniqueness
4-Bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide is unique due to its specific combination of substituents on the furan ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H9BrClNO3 |
|---|---|
Peso molecular |
282.52 g/mol |
Nombre IUPAC |
4-bromo-5-chloro-N-(2-methoxyethyl)furan-2-carboxamide |
InChI |
InChI=1S/C8H9BrClNO3/c1-13-3-2-11-8(12)6-4-5(9)7(10)14-6/h4H,2-3H2,1H3,(H,11,12) |
Clave InChI |
WJFXFXSMRCCHPY-UHFFFAOYSA-N |
SMILES canónico |
COCCNC(=O)C1=CC(=C(O1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11802100.png)

![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802108.png)


![Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11802126.png)




![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11802164.png)

